



Application Notes and Protocols for Intracerebroventricular Injection of HS024

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HS024	
Cat. No.:	B561554	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HS024 is a potent and selective antagonist for the melanocortin-4 receptor (MC4R)[1][2][3]. The MC4R is a G protein-coupled receptor predominantly expressed in the central nervous system, including the hypothalamus, a key region for regulating energy homeostasis[4][5]. This receptor is a critical component of the leptin-melanocortin signaling pathway, which plays a crucial role in appetite, food intake, and body weight regulation[4][6][7]. The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), derived from proopiomelanocortin (POMC), while the agouti-related peptide (AgRP) acts as an endogenous antagonist or inverse agonist[4][8]. Activation of MC4R by α-MSH leads to a suppression of food intake (anorexigenic effect), whereas blockade of this receptor induces an increase in food intake (orexigenic effect)[8][9]. **HS024**, by antagonizing the MC4R, has been shown to stimulate feeding in animal models, making it a valuable tool for studying the central mechanisms of appetite control and for investigating potential therapeutic strategies for conditions such as cachexia and anorexia[3][5][9]. Intracerebroventricular (ICV) injection is a common method for administering **HS024** directly into the brain, bypassing the blood-brain barrier and allowing for the direct assessment of its central effects[10].

Signaling Pathway of the Melanocortin-4 Receptor (MC4R)

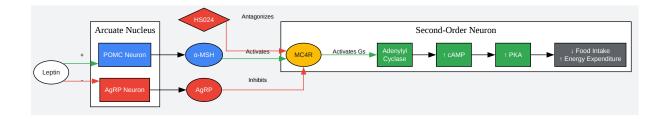


Methodological & Application

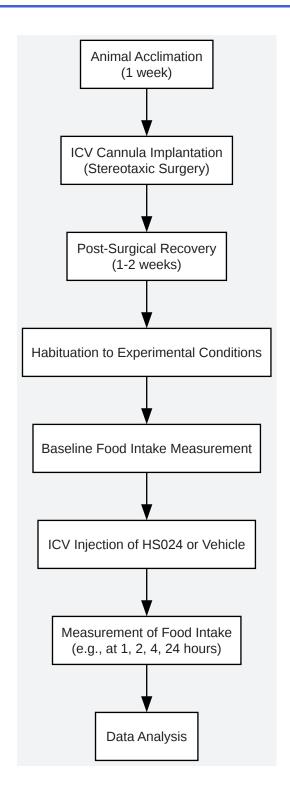
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The MC4R signaling pathway is a key regulator of energy balance. Leptin, a hormone produced by adipose tissue, signals the body's energy status to the hypothalamus[4][7]. In the arcuate nucleus of the hypothalamus, leptin stimulates POMC neurons to produce α -MSH and inhibits AgRP neurons[4][6]. α -MSH binds to and activates MC4R on second-order neurons, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA)[4][7]. This signaling cascade results in decreased food intake and increased energy expenditure[9]. Conversely, AgRP competes with α -MSH for binding to MC4R, thereby inhibiting its activity and promoting food intake[8]. **HS024** acts as a competitive antagonist at the MC4R, blocking the anorexigenic effects of α -MSH and leading to an increase in food intake[9].









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